molecular formula C12H4Br4O B12593505 1,3,4,9-Tetrabromo-dibenzofuran CAS No. 617707-75-2

1,3,4,9-Tetrabromo-dibenzofuran

Cat. No.: B12593505
CAS No.: 617707-75-2
M. Wt: 483.77 g/mol
InChI Key: KYWUFWPIZMYDJJ-UHFFFAOYSA-N
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Description

1,3,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where dibenzofuran is treated with bromine in a solvent such as carbon tetrachloride or chloroform. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,3,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,3,4,9-Tetrabromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Properties

CAS No.

617707-75-2

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,4,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-2-1-3-8-9(5)10-6(14)4-7(15)11(16)12(10)17-8/h1-4H

InChI Key

KYWUFWPIZMYDJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C=C3Br)Br)Br

Origin of Product

United States

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